molecular formula C20H21N3O3 B1593142 (S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate CAS No. 40332-25-0

(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate

Cat. No. B1593142
CAS RN: 40332-25-0
M. Wt: 351.4 g/mol
InChI Key: JRBYMRQNQUJCFN-KRWDZBQOSA-N
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Description

The compound contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Chemical Reactions Analysis

Benzimidazole, a part of the compound, can undergo various reactions. It can act as a base, be deprotonated with stronger bases, and the imine can be alkylated . The specific chemical reactions involving the entire compound are not available in the resources I have.

properties

IUPAC Name

methyl (2S)-2-[[2-(2-methylbenzimidazol-1-yl)acetyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-21-16-10-6-7-11-18(16)23(14)13-19(24)22-17(20(25)26-2)12-15-8-4-3-5-9-15/h3-11,17H,12-13H2,1-2H3,(H,22,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBYMRQNQUJCFN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NC(CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648614
Record name Methyl N-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate

CAS RN

40332-25-0
Record name Methyl N-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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